molecular formula C8H10ClN B043096 4-Chloro-2,6-dimethylaniline CAS No. 24596-18-7

4-Chloro-2,6-dimethylaniline

Cat. No. B043096
CAS RN: 24596-18-7
M. Wt: 155.62 g/mol
InChI Key: JCLZLZKUISPXDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-2,6-dimethylaniline often involves routes like the reduction of Schiff bases or the alkylation of aniline derivatives. For instance, Ajibade and Andrew (2021) reported the synthesis of molecular structures related to 4-Chloro-2,6-dimethylaniline via the Schiff bases reduction route, highlighting the importance of intermolecular interactions in stabilizing the synthesized compounds (Ajibade & Andrew, 2021). Weisenfeld and Miller (1986) described the synthesis of a protected 2,6-dialkylaniline derivative, demonstrating the versatility of 2,6-dimethylaniline in chemical synthesis (Weisenfeld & Miller, 1986).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloro-2,6-dimethylaniline showcases interesting features like asymmetric units and intermolecular hydrogen bonding, which contribute to their stability and reactivity. The detailed structural analysis of these compounds provides insights into their chemical behavior and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-Chloro-2,6-dimethylaniline participates in various chemical reactions, including electrophilic substitution, coupling reactions, and interactions with other compounds under specific conditions. These reactions are influenced by the compound's structural attributes, such as the presence of electron-donating methyl groups and the electron-withdrawing chlorine atom. Studies on related compounds have shown that their reactivity can lead to the formation of complex molecular structures with potential utility in different chemical sectors (Masomboon, Ratanatamskul, & Lu, 2009).

Scientific Research Applications

  • Chemical Reactions and Synthesis :

    • Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines in methanol, leading to products with deuterium atoms incorporated into the side chain (Bader & Hansen, 1979).
    • Rappoport and Shohamy (1969) identified 2,6-dimethyl-4-(1,1,2,2-tetracyanoethyl)aniline as an intermediate in the 4-tricyanovinylation of 2,6-dimethylaniline (Rappoport & Shohamy, 1969).
    • Zhang et al. (2015) demonstrated the use of Pd/TiO2 catalysts for efficient one-pot synthesis of various N,N-dimethyl amines, including 4-chloro-N,N-dimethylaniline (Zhang et al., 2015).
  • Toxicology and Environmental Impact :

    • Przybojewska (1997) explored the genotoxicity of various aniline derivatives, including 2,4-dimethylaniline and 2,4,6-trimethylaniline, finding that while these compounds are potentially carcinogenic, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline showed no DNA damage in mice (Przybojewska, 1997).
    • Masomboon et al. (2009) reported on the chemical oxidation of 2,6-dimethylaniline in the Fenton process, a method relevant for environmental remediation, achieving a 70% removal rate under optimal conditions (Masomboon et al., 2009).
  • Medical and Pharmacological Research :

    • Reilly (1999) demonstrated the preparation of Lidocaine, a widely used local anesthetic, from 2,6-dimethylaniline in a two-step process with a 71% yield, a method accessible to average students (Reilly, 1999).
  • Materials Science :

    • Bong et al. (2017) synthesized asymmetric diamine polyimides showing improved thermal stability, high glass transition temperature, and good solubility in various solvents, suitable for high-performance dielectric materials. This research demonstrates the broader applicability of compounds like 4-Chloro-2,6-dimethylaniline in advanced material science (Bong et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLZLZKUISPXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408047
Record name 4-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-dimethylaniline

CAS RN

24596-18-7
Record name 4-chloro-2,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-dimethylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
VR Holland, BM Roberts, BC Saunders - Tetrahedron, 1969 - Elsevier
2,6-Dimethylaniline, 2,4-dimethylaniline, 4-chloro-2,6-dimethylaniline, 4-bromo-2,6-dimethylaniline and 2,6-dimethyl-4-iodoaniline have been oxidized by the peroxidase system and …
Number of citations: 12 www.sciencedirect.com
C Beard, WJ Hickinbottom - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… (acetyl derivative, mp and mixed mp 148-149"); and (c) 4-chloro-2 : 6-dimethylaniline, mp 47-… (acetyl derivative, mp and mixed mp 148-5-150"); and (c) 4-chloro-2 : 6-dimethylaniline, b. p…
Number of citations: 10 pubs.rsc.org
AK Rashid - Ibn AL-Haitham Journal For Pure and Applied …, 2019 - iasj.net
In this work, new di-acid monomers 4, 4’-di-carboxillic-4”-bromo-2”, 6”-dimethyl triphenylamine (Ma), 4, 4’-di-carboxylic-4”-chloro-2”, 6”-dimethyl triphenylamine (Mb) and 4, 4’-di-…
Number of citations: 1 www.iasj.net
J Yuan, T Mei, PT Gomes, MM Marques, X Wang… - Journal of …, 2011 - Elsevier
Three new 20-electron bis-α-diimine nickel (II) complexes containing chloro-substituted ligands, bis{bis[N,N′-(3-chloro-2-methylphenyl)imino]-1,2-dimethylethane}dibromonickel 2a, bis…
Number of citations: 4 www.sciencedirect.com
P Timmermans, PA Van Zwieten… - Recueil des Travaux …, 1978 - Wiley Online Library
The synthesis of various 2‐(arylimino)imidazolidines is described. Most compounds were prepared by reaction of N‐aryl‐S‐methylisothiuronium iodides or N‐aryldichloroimines with …
Number of citations: 9 onlinelibrary.wiley.com
F Corbo, C Franchini, G Lentini… - Journal of medicinal …, 2007 - ACS Publications
Tocainide and related optically active chiral α-aminoanilides were synthesized and tested in vivo via the hot plate test to evaluate their central analgesic action. The aims of the study …
Number of citations: 13 pubs.acs.org
B Laleu, M Lautens - The Journal of Organic Chemistry, 2008 - ACS Publications
A variety of six-membered-ring annulated 2H-indazoles and 1,2,3- and 1,2,4-triazoles were synthesized in good to excellent yields from the corresponding bromoethyl azoles and aryl …
Number of citations: 91 pubs.acs.org
JP Chupp, DJ Dahm… - Journal of Heterocyclic …, 1975 - Wiley Online Library
The reaction of certain N‐hydroxy‐N‐methyl‐N′‐aryl ureas, 2, with thionyl chloride are shown to give a new heterocycle, 1,2,3,5‐oxathiadiazolin‐4‐one 2‐oxides, 3, in a synthesis that …
Number of citations: 4 onlinelibrary.wiley.com
JO Landers - 1976 - search.proquest.com
In general, the acylation of aromatic compounds with carboxylic acids (or acid chlorides or anhydrides) and the cydiacylation of 3-phenylpropanoic and 4-phenylbutanoic acids under …
Number of citations: 3 search.proquest.com
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org

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